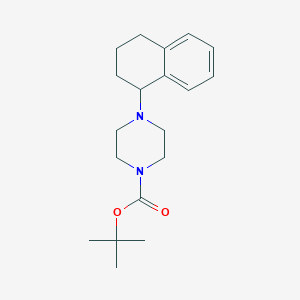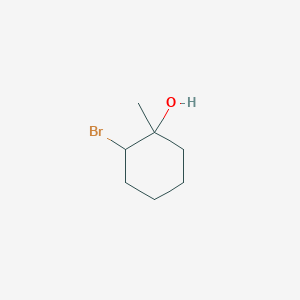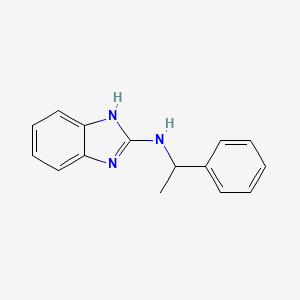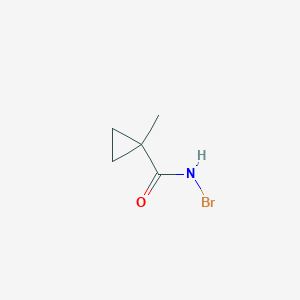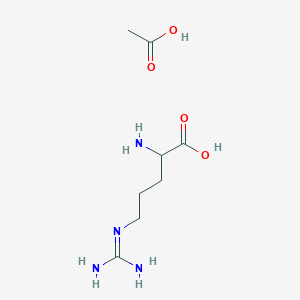
acetic acid,(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine acetate is a salt formed from the amino acid L-arginine and acetic acid. L-Arginine is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and immune function. Acetic acid is a simple carboxylic acid known for its role in vinegar. The combination of these two compounds results in L-Arginine acetate, which has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Arginine acetate can be synthesized by reacting L-arginine with acetic acid in an aqueous solution. The reaction typically involves dissolving equimolar amounts of L-arginine and acetic acid in water, followed by slow evaporation to obtain the crystalline form of L-Arginine acetate . The reaction can be represented as follows:
L-Arginine+Acetic Acid→L-Arginine Acetate
Industrial Production Methods
In industrial settings, the production of L-Arginine acetate may involve more advanced techniques such as fermentation using genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to enhance the production of L-arginine, which can then be reacted with acetic acid to form L-Arginine acetate .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine acetate undergoes various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide, a critical signaling molecule in the body.
Reduction: Reduction reactions involving L-Arginine acetate are less common but can occur under specific conditions.
Substitution: L-Arginine acetate can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric oxide synthase enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced forms of L-Arginine derivatives.
Substitution: Various substituted arginine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Arginine acetate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in studying cellular metabolism and signaling pathways.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.
Wirkmechanismus
L-Arginine acetate exerts its effects primarily through the production of nitric oxide, a potent vasodilator. Nitric oxide is synthesized from L-arginine by the enzyme nitric oxide synthase. This process involves the oxidation of L-arginine to produce nitric oxide and citrulline. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which causes vasodilation and improved blood flow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: A precursor in the urea cycle and involved in arginine metabolism.
Agmatine: A derivative of L-arginine with potential neuroprotective effects.
Uniqueness of L-Arginine Acetate
L-Arginine acetate is unique due to its dual role in providing both L-arginine and acetic acid. This combination enhances its solubility and bioavailability, making it more effective in certain applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
acetic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C2H4O2/c7-4(5(11)12)2-1-3-10-6(8)9;1-2(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBJWQQAAQSQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
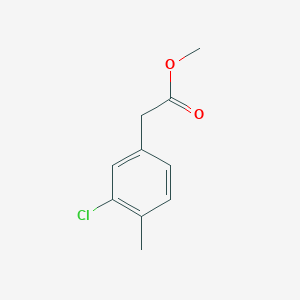
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
![tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B13881977.png)
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)
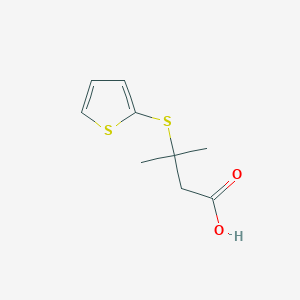
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)

